

Application of Tranilast in collagen-induced arthritis models in mice

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Compound of Interest

Compound Name: *Tranilast*

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Application of Tranilast in Murine Collagen-Induced Arthritis Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **Tranilast** in pre-clinical collagen-induced arthritis (CIA) mouse models, a widely accepted animal model for studying rheumatoid arthritis. This document outlines detailed experimental protocols, summarizes key quantitative findings, and illustrates the underlying signaling pathways affected by **Tranilast** treatment.

Introduction

Tranilast (N-(3,4-dimethoxycinnamoyl) anthranilic acid) is an anti-allergic agent that has demonstrated significant therapeutic potential in various inflammatory and fibrotic diseases.[1] In the context of rheumatoid arthritis, research has focused on its application in collagen-induced arthritis (CIA) in mice, a model that shares key pathological features with the human disease.[2][3] Studies have shown that **Tranilast** can effectively attenuate inflammation and inhibit bone destruction in this model.[4][5] Its therapeutic effects are attributed to its ability to stabilize mast cells, inhibit the release of inflammatory mediators, and modulate immune responses.[6]

Experimental Protocols

Collagen-Induced Arthritis (CIA) Induction in Mice

A standard protocol for inducing CIA in susceptible mouse strains like DBA/1J is as follows:

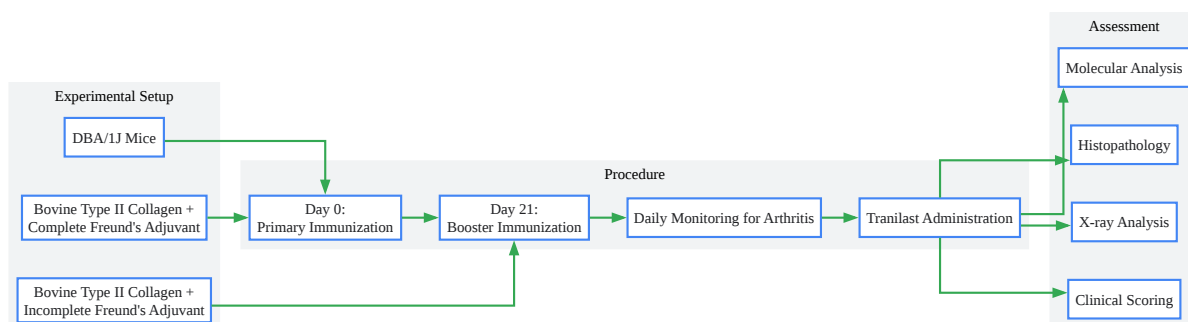
Materials:

- Male DBA/1J mice (8-10 weeks old)[2]
- Bovine type II collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)
- Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis
- Incomplete Freund's Adjuvant (IFA)
- Syringes and needles

Procedure:

- **Emulsification:** Prepare an emulsion by mixing equal volumes of bovine type II collagen solution and Complete Freund's Adjuvant. This should be done carefully to create a stable water-in-oil emulsion.
- **Primary Immunization (Day 0):** Anesthetize the mice and administer an intradermal injection of 100 μ L of the CII/CFA emulsion at the base of the tail.[7]
- **Booster Immunization (Day 21):** Prepare a second emulsion by mixing equal volumes of bovine type II collagen solution and Incomplete Freund's Adjuvant. Administer an intradermal injection of 100 μ L of the CII/IFA emulsion at a site different from the primary injection.[7]
- **Monitoring:** Following the booster injection, monitor the mice daily for the onset and progression of arthritis.

Experimental Workflow for CIA Induction and **Tranilast** Treatment



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Caption: Workflow of CIA induction, treatment, and assessment.

Tranilast Administration

Based on published studies, the following protocol for **Tranilast** administration in CIA mice has been shown to be effective:

Materials:

- **Tranilast**
- Vehicle (e.g., 0.5% carboxymethylcellulose sodium)
- Oral gavage needles

Procedure:

- Preparation of **Tranilast** Suspension: Prepare a suspension of **Tranilast** in the vehicle at the desired concentration. A commonly used and effective dose is 400 mg/kg of body weight per day.[\[4\]](#)[\[5\]](#)
- Administration: Administer the **Tranilast** suspension or vehicle control orally to the mice once daily using an oral gavage needle.
- Treatment Period: Treatment is typically initiated after the establishment of arthritis (around 3 weeks after the booster injection) and continued for a period of 8 weeks to assess its effect on the progression of chronic arthritis.[\[5\]](#)

Assessment of Arthritis

The severity of arthritis is evaluated using a combination of clinical, radiological, and histological scoring systems.

a. Clinical Scoring: Arthritis severity in each paw is scored based on the degree of erythema, swelling, and joint involvement. A common scoring system is as follows:

- 0: No signs of arthritis.
- 1: Mild swelling and/or erythema of the wrist or ankle.
- 2: Moderate swelling and erythema of the wrist or ankle.
- 3: Severe swelling and erythema of the entire paw, including digits.
- 4: Maximal inflammation with joint deformity and/or ankylosis. The scores for all four paws are summed to obtain a total clinical score for each mouse (maximum score of 16).[\[8\]](#)

b. Radiological Assessment: X-ray imaging of the paws is used to assess bone and cartilage destruction. A scoring system can be used to quantify the extent of joint damage.[\[4\]](#)[\[5\]](#)

c. Histopathological Analysis: After the treatment period, mice are euthanized, and the paws are collected for histological analysis. Tissues are sectioned and stained (e.g., with Hematoxylin and Eosin) to evaluate synovial inflammation, pannus formation, and cartilage and bone erosion.[\[8\]](#)

Quantitative Data Summary

The following tables summarize the key quantitative findings from a representative study investigating the effects of **Tranilast** in a CIA mouse model.^{[4][5]}

Table 1: Effect of **Tranilast** on Clinical and Radiological Scores

Group	Mean Clinical Score (at 8 weeks)	Mean X-ray Score (at 8 weeks)
Vehicle-Treated CIA Mice	10.5 ± 1.2	8.2 ± 0.9
Tranilast-Treated CIA Mice	4.8 ± 0.9	3.5 ± 0.6
Normal Control Mice	0	0
*P < 0.05 compared to vehicle-treated CIA mice.		

Table 2: Effect of **Tranilast** on Cellular Infiltrates in Paw Tissue

Group	TNF-α-positive Mast Cells (cells/mm ²)	Osteoclasts (cells/mm ²)
Vehicle-Treated CIA Mice	35.2 ± 4.1	18.5 ± 2.3
Tranilast-Treated CIA Mice	12.8 ± 2.5	7.1 ± 1.5
Normal Control Mice	5.1 ± 1.2	2.3 ± 0.8
*P < 0.05 compared to vehicle-treated CIA mice.		

Table 3: Effect of **Tranilast** on mRNA Levels of Inflammatory and Bone Resorption Markers in Paw Tissue (Fold change relative to normal control)

Gene	Vehicle-Treated CIA Mice	Tranilast-Treated CIA Mice
TNF- α	5.2 \pm 0.6	2.1 \pm 0.3
IL-6	6.8 \pm 0.9	2.9 \pm 0.5
IL-10	0.8 \pm 0.2	2.5 \pm 0.4
RANKL	4.5 \pm 0.7	1.8 \pm 0.4
Cathepsin-K	3.9 \pm 0.5	1.5 \pm 0.3
P < 0.05 compared to vehicle-treated CIA mice.		

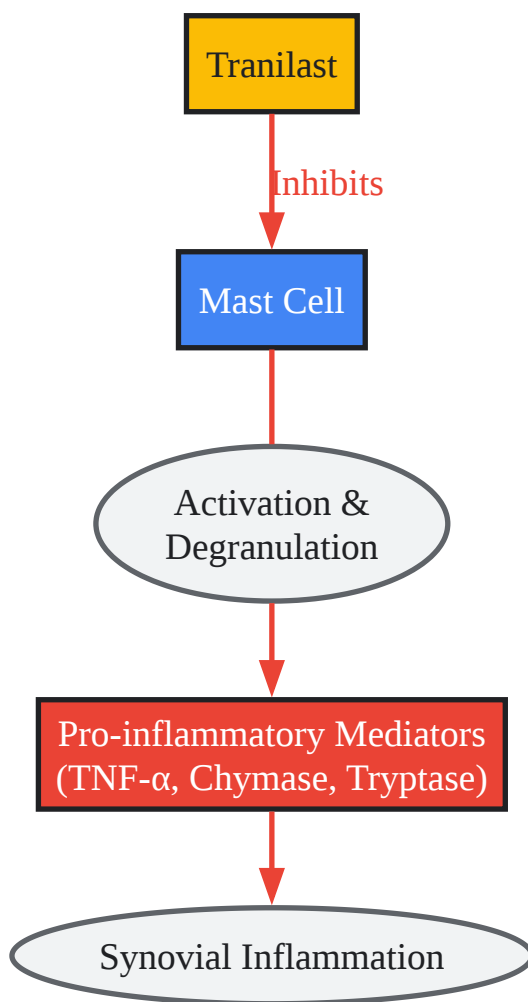
Signaling Pathways

Tranilast exerts its anti-arthritic effects by modulating several key signaling pathways involved in the pathogenesis of rheumatoid arthritis.

Inhibition of Mast Cell Activation and Degranulation

Tranilast is known for its mast cell-stabilizing properties.[6] In the context of CIA, it inhibits the activation of mast cells in the inflamed synovium, leading to a reduction in the release of pro-inflammatory mediators such as TNF- α , chymase, and tryptase.[4][5]

Inhibition of Mast Cell Activation by **Tranilast**



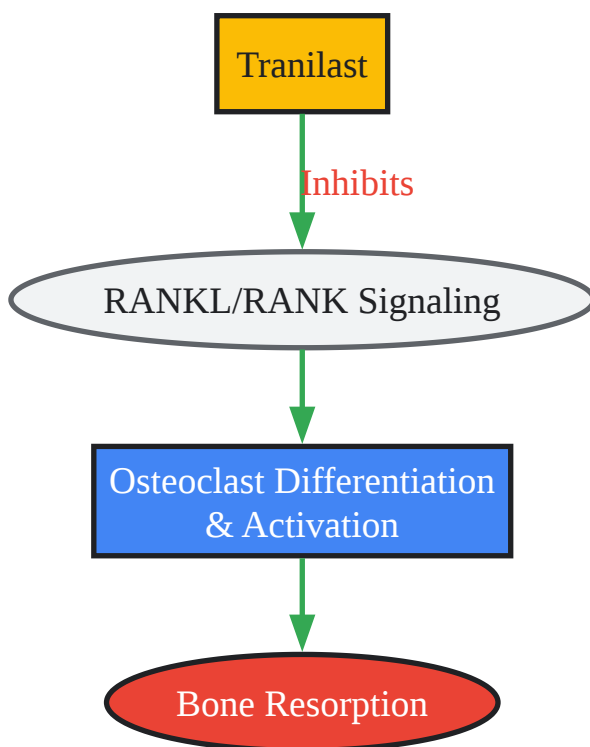
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Caption: **Tranilast** inhibits mast cell activation and mediator release.

Suppression of Osteoclastogenesis

Bone erosion in rheumatoid arthritis is primarily mediated by osteoclasts. **Tranilast** has been shown to suppress osteoclastogenesis, thereby protecting against bone destruction.[4] This is achieved through the downregulation of key factors in the RANKL/RANK signaling pathway, including RANKL and Cathepsin-K.[5]

Suppression of Osteoclastogenesis by **Tranilast**



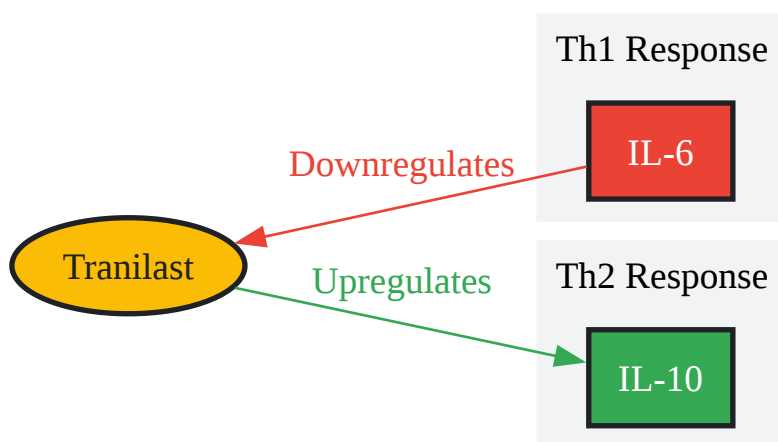
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Caption: **Tranilast** suppresses bone resorption by inhibiting osteoclastogenesis.

Modulation of T-Cell Cytokine Profile

Tranilast has been observed to shift the T-cell cytokine balance from a pro-inflammatory Th1 profile to an anti-inflammatory Th2 profile.[5] This is evidenced by the decreased expression of the Th1 cytokine IL-6 and the increased expression of the anti-inflammatory Th2 cytokine IL-10 in the paws of **Tranilast**-treated arthritic mice.[5]

Modulation of T-Cell Cytokine Profile by **Tranilast**



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Caption: **Tranilast** shifts the T-cell cytokine balance from Th1 to Th2.

Conclusion

Tranilast demonstrates significant therapeutic efficacy in the collagen-induced arthritis mouse model, a key pre-clinical model for rheumatoid arthritis. Its multi-faceted mechanism of action, involving the inhibition of mast cell activation, suppression of osteoclastogenesis, and modulation of the T-cell immune response, makes it a promising candidate for further investigation as a potential therapeutic agent for rheumatoid arthritis. The protocols and data presented here provide a valuable resource for researchers and drug development professionals working in this area.

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